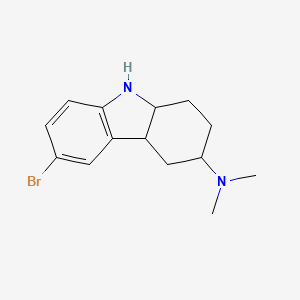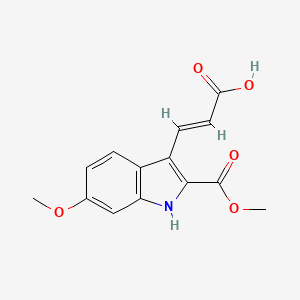
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in a variety of physiological and pathological processes.
Mécanisme D'action
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate exerts its effects by inhibiting the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. JAKs are a family of intracellular protein tyrosine kinases that are activated in response to cytokine binding to their receptors. Once activated, JAKs phosphorylate STATs, which translocate to the nucleus and regulate the transcription of target genes. Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate inhibits JAKs by binding to their ATP-binding site, thereby preventing their activation and subsequent phosphorylation of STATs.
Biochemical and Physiological Effects:
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate inhibits cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins. Inflammatory cells, such as macrophages, are also affected by Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate, which suppresses the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune diseases, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate attenuates disease progression by inhibiting the JAK/STAT signaling pathway, which is involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has several advantages for lab experiments, including its potency and selectivity for the JAK/STAT signaling pathway. It is also relatively easy to synthesize, making it readily available for research purposes. However, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has some limitations, including its potential off-target effects and toxicity at high concentrations. Additionally, the use of Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate in cell culture experiments may not fully reflect its effects in vivo, as the compound may not reach its target cells at therapeutic concentrations.
Orientations Futures
There are several future directions for the research on Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate. One potential application is in the development of cancer therapies, as Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has shown promising results in inhibiting the growth and proliferation of cancer cells. Another potential application is in the treatment of autoimmune diseases, as Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been found to attenuate disease progression by inhibiting the JAK/STAT signaling pathway. Additionally, further research is needed to elucidate the potential off-target effects and toxicity of Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate, as well as its effects in vivo.
Applications De Recherche Scientifique
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It has also been shown to attenuate the progression of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the JAK/STAT signaling pathway.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKZAZXMRSESS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



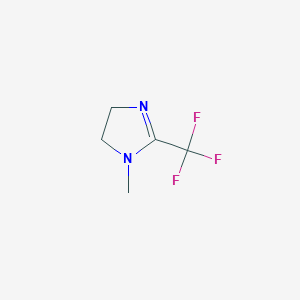

![9-bromo-1,3,4,6,7,11b-hexahydro-2H-Pyrazino[2,1-a]isoquinoline](/img/structure/B1512445.png)

![9,10-difluoro-1,3,4,6,7,11b-hexahydro-2H-Pyrazino[2,1-a]isoquinoline](/img/structure/B1512452.png)
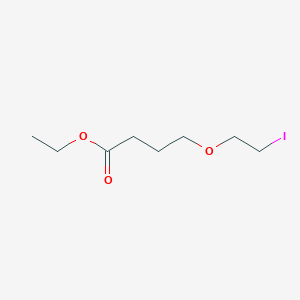
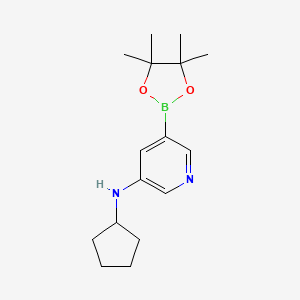

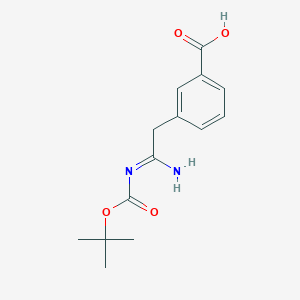
![[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1512467.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B1512472.png)
